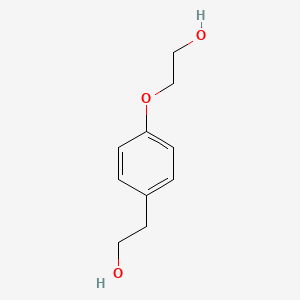
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is an organic compound belonging to the class of cyclopentenones It is characterized by a cyclopentene ring substituted with two methyl groups at positions 2 and 3, and a pentyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one typically involves the condensation of cyclopentanone with appropriate alkylating agents under controlled conditions. One common method includes the use of piperidine as a catalyst in an alcoholic solution to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow systems where cyclopentanone and n-valeric aldehyde are reacted in the presence of γ-Al2O3 as a catalyst . This method allows for efficient production with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. It has been shown to exhibit protective effects against cytopathic effects of HIV-1 infection and inhibit LPS-induced NO production . These effects are mediated through its interaction with cellular receptors and enzymes, leading to modulation of signaling pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
2-Pentyl-2-cyclopenten-1-one: Similar in structure but lacks the methyl groups at positions 2 and 3.
2,3-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the pentyl group at position 4.
Uniqueness: 2,3-Dimethyl-4-pentylcyclopent-2-EN-1-one is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89237-58-1 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-11-8-12(13)10(3)9(11)2/h11H,4-8H2,1-3H3 |
Clave InChI |
JNLIXORBSZYNRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(=O)C(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)

![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)

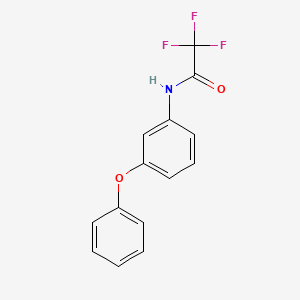

![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
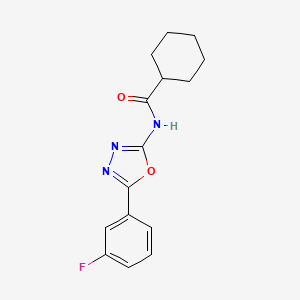
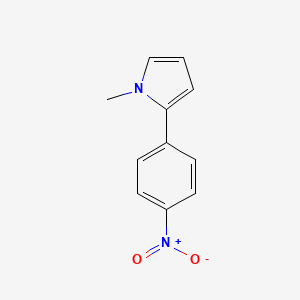
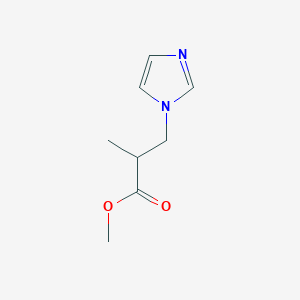
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)
